molecular formula C14H13F3N4O B2679162 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1798489-12-9

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Katalognummer: B2679162
CAS-Nummer: 1798489-12-9
Molekulargewicht: 310.28
InChI-Schlüssel: GBQWUGUXRHZVNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, a pyrrolidine ring, and a phenyl ring with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,3-triazole ring, a pyrrolidine ring, and a phenyl ring with a trifluoromethyl group . The specific molecular structure analysis is not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Preclinical Profiling in Pharmacology

[(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone] has been involved in the synthesis of P2X7 antagonists, specifically in the development of a dipolar cycloaddition reaction to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. This process included the creation of chiral centers that were synthetically challenging. These compounds showed potential for the treatment of mood disorders, with one compound advancing to phase I clinical trials for safety and tolerability assessment in healthy human subjects (Chrovian et al., 2018).

2. Crystal Structure and Computational Chemistry Studies

This compound has been a part of research focusing on boric acid ester intermediates with benzene rings. Studies have been conducted to confirm the structures of such compounds using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Moreover, the molecular structures were also calculated using density functional theory (DFT) and compared with X-ray diffraction values, which has implications for understanding the physicochemical properties of the compounds (Huang et al., 2021).

3. Application in Corrosion Inhibition

Derivatives of this compound, specifically triazole derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. This research highlights their effectiveness in protecting metal surfaces through interactions at a molecular level, which is crucial for industrial applications (Ma et al., 2017).

4. Exploration in Liquid Crystal and Electrochemical Properties

Research has been conducted on the synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives. These compounds display liquid crystal behaviors over a wide mesophase range, offering potential applications in materials science. Additionally, their electrochemical properties have been explored, contributing to the understanding of their interactions and potential uses in various technological applications (Zhao et al., 2013).

5. Synthesis and Biological Evaluation of Derivatives

The compound has been part of studies involving the synthesis of pyrazoline derivatives, which have been evaluated for anti-inflammatory and antibacterial activities. These studies provide insights into the potential therapeutic uses of such derivatives in medicine (Ravula et al., 2016).

Eigenschaften

IUPAC Name

[3-(triazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-10(2-4-11)13(22)20-7-5-12(9-20)21-8-6-18-19-21/h1-4,6,8,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQWUGUXRHZVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.